1,1-Bis(allyloxy)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(allyloxy)decane is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of two allyloxy groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(allyloxy)decane can be synthesized through the reaction of decane-1,1-diol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Decane-1,1-diol+2Allyl bromide→this compound+2HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(allyloxy)decane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes.
Reduction: Reduction of the allyloxy groups can yield alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Azides or thioethers.
Scientific Research Applications
1,1-Bis(allyloxy)decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(allyloxy)decane depends on its specific application. In chemical reactions, the allyloxy groups act as reactive sites for various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(methoxy)decane: Similar structure but with methoxy groups instead of allyloxy groups.
1,1-Bis(ethoxy)decane: Similar structure but with ethoxy groups instead of allyloxy groups.
1,1-Bis(propyloxy)decane: Similar structure but with propyloxy groups instead of allyloxy groups.
Uniqueness
1,1-Bis(allyloxy)decane is unique due to the presence of allyloxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and other applications.
Properties
CAS No. |
71662-21-0 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1,1-bis(prop-2-enoxy)decane |
InChI |
InChI=1S/C16H30O2/c1-4-7-8-9-10-11-12-13-16(17-14-5-2)18-15-6-3/h5-6,16H,2-4,7-15H2,1H3 |
InChI Key |
RUNIPIBIABFCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.